3-Ethoxy-2,2-diethylcyclobutan-1-one
Overview
Description
3-Ethoxy-2,2-diethylcyclobutan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclobutanone derivative characterized by the presence of ethoxy and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-diethylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethoxy-2,2-diethylcyclobutanone with suitable reagents can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of starting materials, the cyclization reaction, and purification processes such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,2-diethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Ethoxy-2,2-diethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-diethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2,2-diethylcyclobutan-1-one
- 3-Propoxy-2,2-diethylcyclobutan-1-one
- 3-Butoxy-2,2-diethylcyclobutan-1-one
Uniqueness
3-Ethoxy-2,2-diethylcyclobutan-1-one is unique due to its specific ethoxy and diethyl substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-ethoxy-2,2-diethylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWANCNGWBSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1=O)OCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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